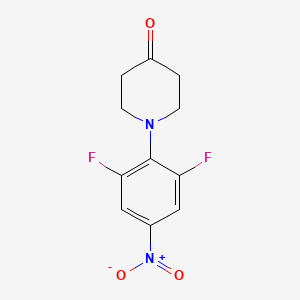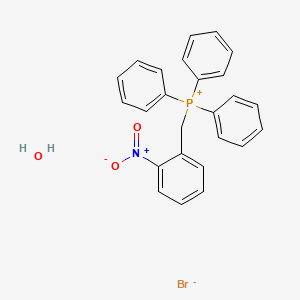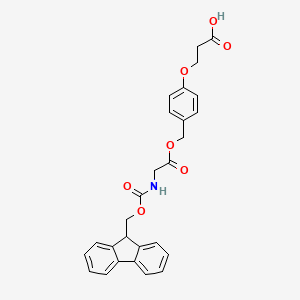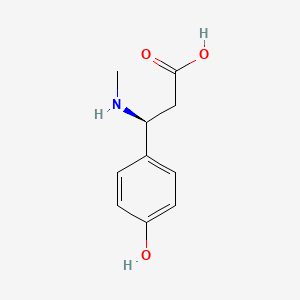
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid, or 4-hydroxy-methylaminophenylacetic acid (HMPA), is an important organic compound used in many scientific research applications. It is an important intermediate in the synthesis of a variety of compounds, including drugs, vitamins, and other biologically active compounds. HMPA is also used in the synthesis of a variety of other compounds, such as polymers, dyes, and catalysts. In addition, HMPA has been studied for its potential use as a drug for the treatment of various diseases.
Aplicaciones Científicas De Investigación
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid has a wide range of scientific research applications. It is used in the synthesis of a variety of drugs, vitamins, and other biologically active compounds. This compound is also used in the synthesis of polymers, dyes, and catalysts, as well as in the production of certain pesticides. Additionally, this compound is used in the synthesis of a variety of other compounds, such as isocyanates, amines, and carboxylic acids.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid is not yet fully understood. However, it is known that this compound is a weak acid and can act as a proton donor in the presence of a suitable base. This compound is also known to undergo a variety of chemical reactions, including oxidation, reduction, and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that this compound can act as an antioxidant, as well as an anti-inflammatory and anti-cancer agent. Additionally, this compound has been found to have anti-microbial and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid in laboratory experiments include its high reactivity, low toxicity, and low cost. Additionally, this compound is relatively easy to synthesize and is readily available. The main limitation of this compound is its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
The potential future directions for (S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid research include further investigation of its biochemical and physiological effects, as well as its potential use as a drug for the treatment of various diseases. Additionally, further research into the synthesis of this compound and its potential uses in the synthesis of other compounds may be beneficial. Other potential future directions include further investigation into the mechanism of action of this compound and its potential applications in various industrial processes.
Métodos De Síntesis
(S)-3-(4-Hydroxyphenyl)-3-(methylamino)propanoic acid can be synthesized using a variety of methods, including reaction of benzaldehyde with methylamine, oxidation of 4-aminophenol, and condensation of p-hydroxybenzaldehyde with methylamine. The most common method for the synthesis of this compound is the reaction of benzaldehyde with methylamine in the presence of a catalyst such as sodium hydroxide. This reaction yields this compound in a yield of up to 92%.
Propiedades
IUPAC Name |
(3S)-3-(4-hydroxyphenyl)-3-(methylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(6-10(13)14)7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVCRTYWWRBMFA-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

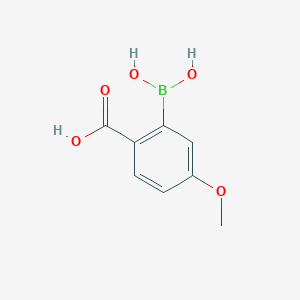
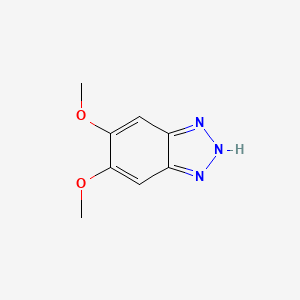
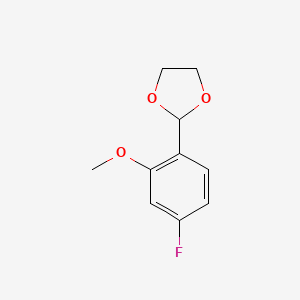

![Benzo[1,2,3]thiadiazole-5-carboxylic acid amide](/img/structure/B6329208.png)
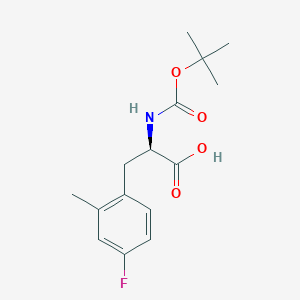
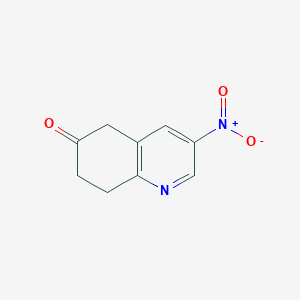
![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)
